2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride
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Overview
Description
2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C7H2ClF5O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4 position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
It’s known that sulfonyl chlorides are generally reactive towards amines and alcohols .
Mode of Action
2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. Sulfonyl chlorides are highly reactive due to the good leaving group (Cl-) and can undergo various reactions such as substitution and addition reactions .
Biochemical Pathways
It’s known that sulfonyl chlorides can participate in various organic reactions, leading to a wide range of products .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups .
Result of Action
It’s known that sulfonyl chlorides can react with various nucleophiles, leading to the formation of sulfonamides and sulfonic esters .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorination of 2,6-difluorobenzenesulfonyl chloride. The process can be carried out using sulfuryl chloride (SO2Cl2) as the chlorinating agent. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Coupling Reactions: The major products are biaryl compounds.
Scientific Research Applications
2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:
Biology: It is used in the modification of biomolecules for studying protein functions and interactions.
Medicine: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the additional fluorine atoms at the 2 and 6 positions.
2,6-Difluorobenzenesulfonyl chloride: Similar but lacks the trifluoromethyl group at the 4 position.
Uniqueness
2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both the trifluoromethyl group and the two fluorine atoms, which enhance its reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules with specific properties.
Properties
IUPAC Name |
2,6-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5O2S/c8-16(14,15)6-4(9)1-3(2-5(6)10)7(11,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRFNBFGJZBGER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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